4-(4-tert-butylcyclohexyl)morpholine
Description
4-(4-tert-Butylcyclohexyl)morpholine is a morpholine derivative characterized by a tert-butyl-substituted cyclohexyl group attached to the morpholine ring. Morpholine itself is a six-membered heterocyclic amine containing one nitrogen and one oxygen atom.
Properties
IUPAC Name |
4-(4-tert-butylcyclohexyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-14(2,3)12-4-6-13(7-5-12)15-8-10-16-11-9-15/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMWWXYUBWKBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-tert-butylcyclohexyl)morpholine typically involves the reaction of morpholine with 4-tert-butylcyclohexyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial production methods may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions, including temperature control and the use of catalysts to improve the reaction rate and selectivity .
Chemical Reactions Analysis
4-(4-tert-butylcyclohexyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the tert-butylcyclohexyl group is substituted with other functional groups.
Scientific Research Applications
4-(4-tert-butylcyclohexyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-tert-butylcyclohexyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 4-(4-tert-butylcyclohexyl)morpholine and structurally related morpholine derivatives:
Table 1: Structural and Functional Comparison
Key Comparisons:
Lipophilicity and Stability :
- The tert-butylcyclohexyl group in this compound likely increases lipophilicity compared to simpler morpholine derivatives (e.g., N-methylmorpholine), enhancing membrane permeability in biological systems . This property is analogous to sulfonyl-containing derivatives like 4-(cyclohexanesulfonyl)morpholine, which exhibit stability in synthetic applications .
Reactivity :
- Unlike halogenated analogs (e.g., 4-(bromoacetyl)morpholine), which undergo nucleophilic substitution due to reactive halogens, the tert-butylcyclohexyl group in the target compound may favor steric hindrance, reducing unwanted side reactions .
By contrast, halogenated derivatives like 4-(4-bromophenethyl)morpholine show distinct binding properties due to bromine’s electronegativity .
Synthetic Utility :
- The tert-butyl group may improve thermal stability, as seen in sulfonyl-containing morpholines used in high-temperature reactions . This contrasts with 4-(2-ethoxycyclohexyl)morpholine, where the ethoxy group enhances solubility for catalytic applications .
Research Findings and Uniqueness
- Structural Uniqueness : The tert-butylcyclohexyl group distinguishes this compound from other morpholine derivatives by combining steric bulk with hydrophobic character. This is critical for interactions with hydrophobic enzyme pockets or organic matrices .
- By contrast, 4-(2-phenoxyethyl)morpholine derivatives exhibit unique steric effects for targeted receptor binding .
- Synthetic Advantages : The tert-butyl group may confer stability under acidic conditions, a trait observed in tert-butyl-substituted sulfonyl morpholines used in prolonged reactions .
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